molecular formula C34H30O10 B12440153 [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate

[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate

Cat. No.: B12440153
M. Wt: 598.6 g/mol
InChI Key: RAUGZJSVWAZOTP-UHFFFAOYSA-N
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Description

[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate: is a complex organic compound with a molecular formula of C34H30O10. This compound is characterized by its multiple benzoyloxy groups and a methoxyphenoxy group attached to an oxane ring. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate involves multiple steps, starting with the preparation of the oxane ring and subsequent attachment of the benzoyloxy and methoxyphenoxy groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol (MeOH). The reactions are often catalyzed by acids or bases, depending on the specific step in the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.

    Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the benzoyloxy groups yields hydroxyl groups.

Scientific Research Applications

[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside
  • Trifluorotoluene
  • Sulfur compounds

Uniqueness

Compared to similar compounds, [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C34H30O10

Molecular Weight

598.6 g/mol

IUPAC Name

[4,5-dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate

InChI

InChI=1S/C34H30O10/c1-39-25-17-19-26(20-18-25)41-34-30(44-33(38)24-15-9-4-10-16-24)29(43-32(37)23-13-7-3-8-14-23)28(35)27(42-34)21-40-31(36)22-11-5-2-6-12-22/h2-20,27-30,34-35H,21H2,1H3

InChI Key

RAUGZJSVWAZOTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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